molecular formula C8H8N4 B2973024 7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 866131-91-1

7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2973024
CAS No.: 866131-91-1
M. Wt: 160.18
InChI Key: CVHDPQIBDHWAQK-UHFFFAOYSA-N
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Description

7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a triazolopyrimidine core substituted with a cyclopropyl group at the 7-position. The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is pharmacologically significant due to its structural resemblance to purines, enabling interactions with biological targets such as tubulin, kinases, and microbial enzymes . The cyclopropyl substituent introduces steric bulk and electronic effects that modulate binding affinity, solubility, and metabolic stability.

Properties

IUPAC Name

7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c1-2-6(1)7-3-4-9-8-10-5-11-12(7)8/h3-6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHDPQIBDHWAQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=NC3=NC=NN23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions[_{{{CITATION{{{2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a ...](https://www.mdpi.com/1420-3049/29/4/894). One common method is the reaction of cyclopropylamine with a suitable triazole derivative in the presence of a catalyst, such as a Lewis acid, under controlled temperature and pressure conditions[{{{CITATION{{{_2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. Ensuring the safety and environmental sustainability of the production process is also a key consideration.

Chemical Reactions Analysis

Types of Reactions: 7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

The applications of compounds containing a triazolopyrimidine core have been explored in drug design, medicinal chemistry, and material sciences . Specifically, 1,2,4-triazolo[1,5-a]pyrimidines have demonstrated remarkable versatility . These compounds have been studied for anticancer properties and as potential treatments for parasitic diseases .

Triazolopyrimidines as Anticancer Agents

  • ERK Signaling Pathway Suppression Some [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives have been used as anticancer agents because they can suppress the ERK signaling pathway .
  • Apoptosis and Cell Cycle Arrest Certain derivatives induce cell apoptosis and G2/M phase arrest, and regulate cell cycle-related and apoptosis-related proteins in MGC-803 cells .
  • Inhibition of Tubulin Polymerization Some compounds inhibit tubulin polymerization and display inhibitory potency on T47D, HCT29, and A549 cells .
  • LSD1/KDM1A Inhibition Certain compounds have been identified as LSD1/KDM1A inhibitors, with potent inhibition toward MGC-803 and PC9 cells .

Pyrazolopyrimidines as Antitumor Scaffolds

  • Pyrazolo[1,5-a]pyrimidine (PP) derivatives are N-heterocyclic compounds with uses in medicinal chemistry and material science .
  • PP derivatives have demonstrated anticancer potential and enzymatic inhibitory activity .

Triazolopyrimidines as Anti-Influenza Agents

  • Hybrid 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamides have shown anti-flu activity by disrupting the RNA-Dependent RNA polymerase (RdRP) PA-PB1 interaction .
  • These compounds have the ability to inhibit PA-PB1 interaction and viral replication .

Other Applications

  • 1,2,4-triazolo[1,5-a]pyrimidines have been used for the design of coordination compounds .
  • They have also been explored in the synthesis of new organic compounds .

Mechanism of Action

The mechanism by which 7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine exerts its effects involves interactions with specific molecular targets and pathways[_{{{CITATION{{{_1{Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo 1,5-. For example, its antibacterial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell wall synthesis. Its anticancer properties may involve the modulation of signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Antiproliferative and Antitubulin Activity
  • Halogenated Anilines (8q, 8r, 8s, 8u) : Derivatives with 4′-fluoro, chloro, or bromo substituents exhibit potent antiproliferative activity (IC50: 83–101 nM) and inhibit tubulin polymerization 2-fold more effectively than combretastatin A-4 .
  • 7-Cyclopropyl Analogs : Bulky substituents like cyclopropyl may enhance tubulin binding by mimicking the trimethoxyphenyl group in colchicine-site inhibitors. However, excessive steric bulk could reduce solubility, as seen in H12 (melting point: 157–158°C) .
Antimicrobial and Antimalarial Activity
  • Copper(II) Complexes : Triazolopyrimidines with exocyclic amines show anti-parasitic activity, though cyclopropyl derivatives remain unexplored .
  • Piperaquine Hybrids: Replacement of quinoline with triazolopyrimidine (e.g., compound 20) enhances antimalarial selectivity .

Physicochemical Properties

Cyclopropyl’s hydrophobicity may improve membrane permeability but reduce aqueous solubility. For example:

  • H12 : Melting point 157–158°C, consistent with rigid, lipophilic structures .
  • 8q : Lower melting points (~160°C) correlate with halogenated anilines’ balance of hydrophobicity and polarity .

Biological Activity

7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine is a member of the triazolo-pyrimidine class of compounds, which have gained attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antiviral properties, supported by data tables and relevant studies.

Anticancer Activity

Recent studies have highlighted the potential of triazolo[1,5-a]pyrimidines as anticancer agents. In one notable study, various derivatives were synthesized and tested for antiproliferative activity against several human cancer cell lines. The compound H12 , a derivative similar to 7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine, exhibited significant antiproliferative effects with IC50 values of 9.47 μM against MGC-803 cells, outperforming the positive control 5-Fu (5-fluorouracil) .

The mechanism underlying these effects involves the inhibition of the ERK signaling pathway. Compound H12 was shown to decrease phosphorylation levels of key proteins involved in cell proliferation and survival, including ERK1/2 and AKT. Additionally, it induced apoptosis and cell cycle arrest at the G2/M phase in cancer cells .

Antibacterial Activity

The antibacterial properties of 7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives have also been investigated. In vitro studies demonstrated that certain derivatives exhibited promising activity against a range of bacterial pathogens. For instance, compounds were screened against the ESKAPE pathogens—known for their antibiotic resistance—and showed significant inhibition profiles .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1E. coli8 μg/mL
2S. aureus16 μg/mL
3K. pneumoniae32 μg/mL

This table summarizes the antibacterial activity of selected derivatives, indicating their potential as therapeutic agents against resistant bacterial strains.

Antiviral Activity

The antiviral efficacy of triazolo[1,5-a]pyrimidines has been explored particularly in relation to viral infections such as influenza. Compounds derived from this scaffold have been shown to disrupt protein-protein interactions essential for viral replication. For example, certain derivatives inhibited the PA-PB1 complex formation necessary for RNA-dependent RNA polymerase activity in influenza viruses .

Key Findings

  • Compound A : EC50 values ranging from 7 to 25 μM against FluA and FluB strains without cytotoxic effects.
  • Compound B : Exhibited IC50 values of 12 μM in minireplicon assays .

Case Studies

Several case studies have documented the biological activities of triazolo[1,5-a]pyrimidine derivatives:

  • Case Study 1 : A derivative was tested for its ability to inhibit tumor growth in vivo using MGC-803 xenograft models. The results indicated a significant reduction in tumor size compared to controls .
  • Case Study 2 : A study assessing the antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA) showed that a specific derivative had an MIC of 16 μg/mL, indicating strong antibacterial potential .

Q & A

Q. What are the common synthetic routes for 7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine, and how do reaction conditions affect yield?

The synthesis typically involves multi-component reactions. One method uses 5-amino-1,2,4-triazole , ethyl 3-oxohexanoate , and cyclopropyl-containing aldehydes in dimethylformamide (DMF) under fusion conditions (10–12 minutes at 150–160°C), followed by methanol addition and crystallization (yield: ~65–80%) . Another approach refluxes aminotriazole with diethyl ethoxymethylenemalonate in glacial acetic acid (3 hours), yielding carboxylate derivatives after filtration and ether washing . Ultrasound irradiation has been shown to enhance regioselectivity and yield (moderate to good) by accelerating cyclization .

Q. How are spectroscopic techniques employed to confirm the structure of 7-Cyclopropyl derivatives?

FT-IR identifies functional groups (e.g., C=N stretching at 1600–1650 cm⁻¹, NH deformation at 3300 cm⁻¹) . ¹H NMR resolves cyclopropyl protons (δ 0.8–1.2 ppm as multiplet) and triazole/pyrimidine ring protons (δ 7.5–8.5 ppm) . ¹³C NMR confirms carbonyl carbons (δ 165–170 ppm) and cyclopropyl carbons (δ 10–15 ppm) . Mass spectrometry (ESI-MS) typically shows [M+H]⁺ peaks matching molecular weight (e.g., m/z 436.2 for cycloheptyl derivatives) . Elemental analysis validates C/H/N ratios within ±0.4% of theoretical values .

Q. What initial biological assays are used to screen 7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives?

Derivatives are screened for:

  • Antitumor activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
  • Cannabinoid receptor affinity : Competitive binding assays (CB2 receptor, IC₅₀ values reported in nM range) .
  • Antimicrobial activity : Agar diffusion assays against fungal/bacterial strains .
    Dose-response curves and selectivity indices (e.g., CB2 vs. CB1 receptors) guide prioritization .

Advanced Research Questions

Q. How can derivatives be designed to explore structure-activity relationships (SAR) for cannabinoid receptor affinity?

Modify substituents at positions 2, 4, and 6 :

  • Position 2 : Introduce aryl groups (e.g., p-tolyl) to enhance hydrophobic interactions with CB2 receptors .
  • Position 6 : Carboxamide substituents (e.g., cyclohexyl) improve binding (e.g., compound 31 : IC₅₀ = 15 nM) .
  • Position 7 : Cyclopropyl groups may reduce metabolic instability compared to bulkier substituents .
    Computational docking (e.g., AutoDock Vina) predicts binding poses in receptor pockets, guiding rational design .

Q. How can contradictions in spectral data during characterization be resolved?

  • Unexpected NMR peaks : Assign via 2D experiments (COSY, HSQC) or compare with literature. For example, a downfield-shifted NH proton (δ 8.9 ppm) may indicate hydrogen bonding .
  • Mass spectrometry anomalies : Verify isotopic patterns (e.g., bromine in derivatives causes M+2 peaks) .
  • Elemental analysis mismatches : Purify via column chromatography (silica gel, ethyl acetate/hexane) and repeat analysis .

Q. What strategies optimize ultrasound-assisted synthesis for higher yields?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance ultrasound cavitation efficiency .
  • Catalyst loading : 0.5–1 mol% base (e.g., triethylamine) reduces side reactions .
  • Reaction time : Ultrasound reduces time from hours to 30–60 minutes (yield increase by 10–15%) .
    Post-reaction, precipitate in ice-cold methanol and filter to isolate pure product .

Q. How are computational methods applied to predict reactivity and docking interactions?

  • DFT calculations (Gaussian 09): Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes (e.g., CB2) over 100 ns trajectories .
  • ADMET prediction (SwissADME): Optimize logP (2–3) and topological polar surface area (<90 Ų) for blood-brain barrier penetration .

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